molecular formula C13H15NS2 B12577540 1-Phenyl-2-(piperidin-1-yl)ethane-1,2-dithione CAS No. 501012-82-4

1-Phenyl-2-(piperidin-1-yl)ethane-1,2-dithione

Cat. No.: B12577540
CAS No.: 501012-82-4
M. Wt: 249.4 g/mol
InChI Key: XVCWGBMJJCKKQD-UHFFFAOYSA-N
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Description

1-Phenyl-2-(piperidin-1-yl)ethane-1,2-dithione is an organic compound with a unique structure that includes a phenyl group, a piperidine ring, and a dithione moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Phenyl-2-(piperidin-1-yl)ethane-1,2-dithione typically involves the reaction of 1-phenyl-2-(piperidin-1-yl)ethanone with sulfur sources under specific conditions.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification through recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions: 1-Phenyl-2-(piperidin-1-yl)ethane-1,2-dithione undergoes various chemical reactions, including:

    Oxidation: This reaction can convert the dithione moiety into sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to form thiols or other reduced sulfur-containing species using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the piperidine ring or the phenyl group, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products: The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, depending on the reaction conditions and reagents used.

Scientific Research Applications

1-Phenyl-2-(piperidin-1-yl)ethane-1,2-dithione has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis to introduce sulfur-containing functional groups.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator due to its unique structure.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-Phenyl-2-(piperidin-1-yl)ethane-1,2-dithione involves its interaction with molecular targets such as enzymes and receptors. The dithione moiety can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of enzyme activity. The phenyl and piperidine groups contribute to the compound’s binding affinity and specificity for its targets .

Comparison with Similar Compounds

  • 1-Phenyl-2-(piperidin-1-yl)ethane-1,2-dione
  • 1-Phenyl-2-(pyrrolidin-1-yl)ethane-1,2-dione

Comparison: 1-Phenyl-2-(piperidin-1-yl)ethane-1,2-dithione is unique due to the presence of the dithione moiety, which imparts distinct chemical reactivity and biological activity compared to its analogs. The dithione group allows for specific interactions with sulfur-sensitive biological targets, making it a valuable compound for research and potential therapeutic applications .

Properties

CAS No.

501012-82-4

Molecular Formula

C13H15NS2

Molecular Weight

249.4 g/mol

IUPAC Name

1-phenyl-2-piperidin-1-ylethane-1,2-dithione

InChI

InChI=1S/C13H15NS2/c15-12(11-7-3-1-4-8-11)13(16)14-9-5-2-6-10-14/h1,3-4,7-8H,2,5-6,9-10H2

InChI Key

XVCWGBMJJCKKQD-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)C(=S)C(=S)C2=CC=CC=C2

Origin of Product

United States

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